(1S)-2-Amino-1-(dimethyl-1,3-thiazol-2-yl)ethan-1-ol
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Overview
Description
(1S)-2-Amino-1-(dimethyl-1,3-thiazol-2-yl)ethan-1-ol is a chiral compound featuring an amino group, a thiazole ring, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2-Amino-1-(dimethyl-1,3-thiazol-2-yl)ethan-1-ol typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Amino Group: The amino group can be introduced via reductive amination of the corresponding ketone or aldehyde.
Chiral Resolution: The chiral center can be resolved using chiral catalysts or by separation of diastereomeric salts.
Industrial Production Methods
Industrial production methods may involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The thiazole ring can undergo reduction under specific conditions to form dihydrothiazoles.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or H₂O₂.
Reduction: Hydrogenation using Pd/C or other metal catalysts.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of dihydrothiazole derivatives.
Substitution: Formation of N-alkyl, N-acyl, or N-sulfonyl derivatives.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand: Acts as a ligand in coordination chemistry.
Biology
Enzyme Inhibitor: Potential use as an enzyme inhibitor in biochemical studies.
Biomarker: May serve as a biomarker for certain biological processes.
Medicine
Drug Development: Investigated for its potential as a pharmaceutical agent.
Diagnostic Agent: Used in the development of diagnostic agents.
Industry
Material Science: Utilized in the synthesis of novel materials with specific properties.
Catalysis: Employed as a catalyst or catalyst precursor in industrial processes.
Mechanism of Action
The mechanism of action of (1S)-2-Amino-1-(dimethyl-1,3-thiazol-2-yl)ethan-1-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and amino group are key functional groups that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(1S)-2-Amino-1-(thiazol-2-yl)ethan-1-ol: Lacks the dimethyl substitution on the thiazole ring.
(1S)-2-Amino-1-(benzothiazol-2-yl)ethan-1-ol: Contains a benzothiazole ring instead of a thiazole ring.
(1S)-2-Amino-1-(dimethyl-1,3-oxazol-2-yl)ethan-1-ol: Features an oxazole ring instead of a thiazole ring.
Uniqueness
(1S)-2-Amino-1-(dimethyl-1,3-thiazol-2-yl)ethan-1-ol is unique due to the presence of the dimethyl-substituted thiazole ring, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C7H12N2OS |
---|---|
Molecular Weight |
172.25 g/mol |
IUPAC Name |
(1S)-2-amino-1-(4,5-dimethyl-1,3-thiazol-2-yl)ethanol |
InChI |
InChI=1S/C7H12N2OS/c1-4-5(2)11-7(9-4)6(10)3-8/h6,10H,3,8H2,1-2H3/t6-/m0/s1 |
InChI Key |
ZWNAWUJNMGKBJV-LURJTMIESA-N |
Isomeric SMILES |
CC1=C(SC(=N1)[C@H](CN)O)C |
Canonical SMILES |
CC1=C(SC(=N1)C(CN)O)C |
Origin of Product |
United States |
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